N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a thiophene ring
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The thiophene ring makes this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a molecular probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by reacting ortho-phenylenediamine with benzaldehyde using an oxidizing agent like sodium metabisulfite.
Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a phenyl halide under basic conditions to form the N-phenylbenzimidazole intermediate.
Formation of Thiophene Ring: The thiophene ring is introduced by reacting the intermediate with 2,5-dichlorothiophene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-Benzimidazol-2-yl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a thiophene ring.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-amine: Similar structure but with a dihydrobenzodiazole ring.
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of both a benzimidazole moiety and a thiophene ring, which confer distinct electronic and biological properties .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-15-9-12(16(20)25-15)18(24)21-11-7-5-10(6-8-11)17-22-13-3-1-2-4-14(13)23-17/h1-9H,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOPHFJNSRHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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